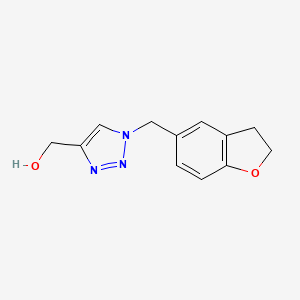
(1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Descripción general
Descripción
(1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol , with a molecular formula of and a molecular weight of 231.25 g/mol, is a triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse sources.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.25 g/mol |
| CAS Number | 2098100-55-9 |
| Purity | ≥ 95% |
Biological Activity Overview
Research indicates that compounds based on the benzofuran and triazole scaffolds exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has not been extensively studied in isolation; however, related compounds suggest significant therapeutic potential.
Anticancer Potential
Research into related benzofuran derivatives has shown that they can act as potent selective agonists for cannabinoid receptors, which are implicated in cancer therapies. A study involving 2,3-dihydrobenzofuran derivatives demonstrated their ability to modulate pain pathways in cancer models, suggesting that similar triazole-containing compounds may also exert anticancer effects .
The mechanism by which triazole derivatives exert their biological effects often involves modulation of receptor pathways or inhibition of specific enzymes. For instance, studies have shown that triazole compounds can interact with cannabinoid receptors and other G-protein coupled receptors (GPCRs), potentially influencing pain perception and inflammatory responses .
Case Studies
- Neuropathic Pain Model : In a study using a paclitaxel-induced neuropathy model in rats, modifications to benzofuran structures led to improved drug-like properties and efficacy in alleviating neuropathic pain symptoms .
- Antimicrobial Evaluation : A series of benzofuran derivatives were synthesized and tested against various microbial strains. Results indicated that certain substitutions on the benzofuran ring significantly enhanced antimicrobial activity compared to standard antibiotics .
Aplicaciones Científicas De Investigación
Research indicates that triazole derivatives often exhibit significant biological activities, including antimicrobial and anticancer effects. The incorporation of the benzofuran moiety enhances these properties due to its ability to interact with various biological targets.
Antimicrobial Activity
Triazoles have been documented to possess antimicrobial properties. Studies suggest that compounds similar to (1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can inhibit the growth of various pathogens by disrupting cellular processes or inhibiting enzyme activity.
Anticancer Potential
The structural characteristics of triazoles allow them to act as effective inhibitors of enzymes involved in cancer progression. For example, derivatives have shown potential in inhibiting lipase and α-glucosidase, which are crucial in metabolic pathways related to cancer cell proliferation.
Case Studies
Several studies have explored the applications of triazole derivatives in medicinal chemistry:
- Study on Antimicrobial Effects : A derivative of the compound was tested against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.
- Anticancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for further drug development.
Propiedades
IUPAC Name |
[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-8-11-7-15(14-13-11)6-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,7,16H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEZQUCFAHIWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















